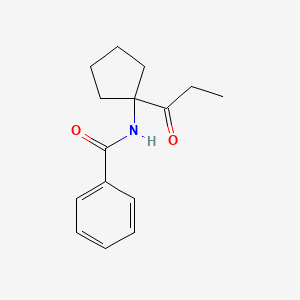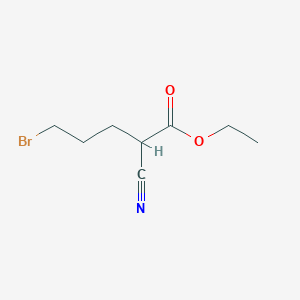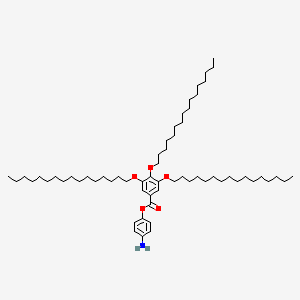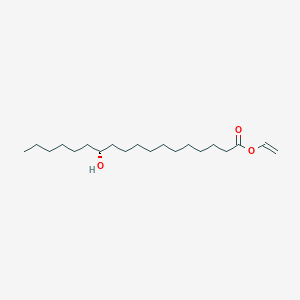
Ethenyl (12R)-12-hydroxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl (12R)-12-hydroxyoctadecanoate is an organic compound that features both an ethenyl group and a hydroxyl group attached to an octadecanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethenyl (12R)-12-hydroxyoctadecanoate can be synthesized through esterification reactions involving octadecanoic acid and ethenyl alcohol. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often involve heating the reactants to promote the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl (12R)-12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The ethenyl group can be reduced to form an ethyl group, altering the compound’s properties.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted esters or ethers.
Aplicaciones Científicas De Investigación
Ethenyl (12R)-12-hydroxyoctadecanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Ethenyl (12R)-12-hydroxyoctadecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group can participate in various chemical reactions, altering the compound’s activity and interactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Ethenyl (12S)-12-hydroxyoctadecanoate: Similar structure but with a different stereochemistry at the 12th carbon.
Ethenyl (12R)-12-hydroxyhexadecanoate: Similar structure but with a shorter carbon chain.
Ethenyl (12R)-12-hydroxydecanoate: Similar structure but with an even shorter carbon chain.
Uniqueness
Ethenyl (12R)-12-hydroxyoctadecanoate is unique due to its specific stereochemistry and the presence of both an ethenyl and a hydroxyl group. This combination of functional groups and stereochemistry imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
185216-12-0 |
|---|---|
Fórmula molecular |
C20H38O3 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
ethenyl (12R)-12-hydroxyoctadecanoate |
InChI |
InChI=1S/C20H38O3/c1-3-5-6-13-16-19(21)17-14-11-9-7-8-10-12-15-18-20(22)23-4-2/h4,19,21H,2-3,5-18H2,1H3/t19-/m1/s1 |
Clave InChI |
DAUXBFDFCKRQAW-LJQANCHMSA-N |
SMILES isomérico |
CCCCCC[C@H](CCCCCCCCCCC(=O)OC=C)O |
SMILES canónico |
CCCCCCC(CCCCCCCCCCC(=O)OC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


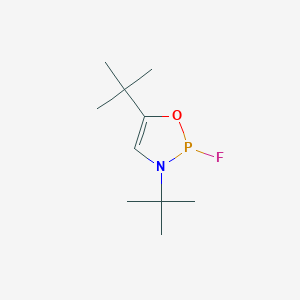
![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)

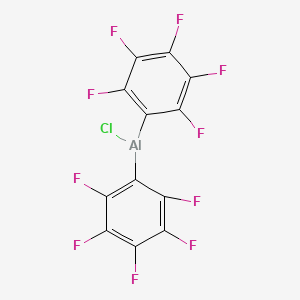

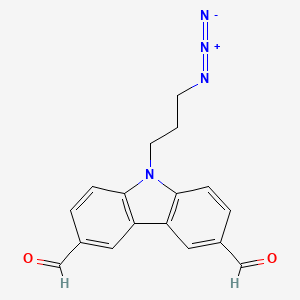
![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)
